4-Methyl-2-heptene

Distillation Separation Purity

4-Methyl-2-heptene (CAS 3404-56-6) is a branched internal C8 alkene, existing as E (trans) and Z (cis) geometric isomers with the E-isomer being the commercially referenced form. As a medium-chain unsaturated hydrocarbon (C8H16, MW 112.21), its key structural features are a seven-carbon backbone with a methyl branch at C4 and a double bond at C2.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 3404-56-6
Cat. No. B1238739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-heptene
CAS3404-56-6
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCCCC(C)C=CC
InChIInChI=1S/C8H16/c1-4-6-8(3)7-5-2/h4,6,8H,5,7H2,1-3H3/b6-4+
InChIKeySVGLFIBXFVQUQY-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-heptene CAS 3404-56-6: Sourcing and Selection Guide for Research & Industrial Procurement


4-Methyl-2-heptene (CAS 3404-56-6) is a branched internal C8 alkene, existing as E (trans) and Z (cis) geometric isomers with the E-isomer being the commercially referenced form [1]. As a medium-chain unsaturated hydrocarbon (C8H16, MW 112.21), its key structural features are a seven-carbon backbone with a methyl branch at C4 and a double bond at C2 [1]. This structural configuration imparts a defined boiling point of 113.8-114.1 °C and a density of 0.7188 g/cm³ at 25 °C, establishing baseline purity and handling expectations for laboratory and industrial procurement [2].

Why Simple In-Class Alkene Substitution Fails for 4-Methyl-2-heptene


Direct substitution of 4-methyl-2-heptene with linear or differently branched C8 alkenes is not trivial due to its specific methyl branching pattern and internal double bond position, which collectively dictate its reactivity profile, physicochemical properties, and analytical behavior. While all C8 alkenes share the same molecular formula, the position and stereochemistry of the double bond, along with the presence and location of the methyl branch, critically influence boiling point, density, and chromatographic retention [1]. Furthermore, the E-geometry of the commercial product defines its stereochemical reactivity in applications such as mechanistic studies or stereoselective synthesis . Substituting with a linear alkene (e.g., 1-octene) or a different branched isomer (e.g., 4-methyl-1-heptene) would fundamentally alter these properties, potentially compromising experimental reproducibility and industrial process outcomes. The evidence below quantifies these critical differences.

Quantitative Differentiation of 4-Methyl-2-heptene vs. Analogs: A Data-Driven Procurement Guide


Boiling Point Differentiation vs. Linear 1-Octene and 4-Methyl-1-heptene

4-Methyl-2-heptene exhibits a distinct boiling point of 113.8-114.1 °C [1]. This is significantly different from its closest linear analog, 1-octene (boiling point ~121 °C) [2], and its positional isomer, 4-methyl-1-heptene (estimated boiling point ~112-113 °C) [3]. The ~7 °C difference versus 1-octene provides a quantifiable basis for separation via fractional distillation and ensures that substitution with the more common 1-octene would alter thermal behavior in process applications.

Distillation Separation Purity

Density Variation from Linear Alkenes

The density of 4-methyl-2-heptene is reported as 0.7188 g/cm³ at 25 °C [1]. This is measurably lower than that of 1-octene, which has a density of approximately 0.715 g/cm³ [2]. While the difference is subtle (~0.004 g/cm³), it is statistically significant and reflects the impact of chain branching and double bond position on molecular packing.

Material Properties Formulation Liquid Handling

Stereochemical Identity: E- vs. Z-Isomer Differentiation via GC Retention Index

Gas chromatographic analysis reveals a quantifiable difference in retention behavior between the E- and Z-isomers of 4-methyl-2-heptene. On a non-polar squalane column at 40 °C, the E-isomer (CAS 3404-56-6) exhibits a Kovats retention index (RI) of 746.2 [1]. In contrast, the Z-isomer (cis-4-methyl-2-heptene, CAS 66225-16-9) shows a RI of 744.7 under identical conditions [2]. This delta of 1.5 RI units provides a reliable, instrument-based method to confirm the procurement of the desired stereoisomer.

Analytical Chemistry Stereochemistry Quality Control

Proven Application Scenarios for 4-Methyl-2-heptene Based on Quantifiable Differentiation


Analytical Standard for GC-MS Method Development and Isomer Identification

The distinct Kovats retention index (RI 746.2 on squalane) of the E-isomer of 4-methyl-2-heptene, and its 1.5 RI unit difference from the Z-isomer [1], makes it an ideal analytical standard for developing and validating GC-MS methods aimed at separating and identifying branched C8 alkene isomers. This is particularly valuable in complex mixture analysis, such as in petrochemical or environmental sample profiling, where unambiguous isomer identification is required.

Mechanistic Probe in Stereoselective Catalysis and Oxidation Studies

The defined E-geometry and the branched alkene structure of 4-methyl-2-heptene make it a valuable substrate for investigating stereoselective reactions. Its reactivity with reagents like potassium permanganate, leading to a specific diol product [2], provides a clean model system for studying stereochemical outcomes in oxidation, epoxidation, and hydrogenation reactions. The branched nature also offers insights into steric effects on catalytic sites.

Reference Compound for Physical Property Studies of Branched Alkenes

The well-defined and quantified physical properties of 4-methyl-2-heptene—specifically its boiling point (113.8-114.1 °C) and density (0.7188 g/cm³) [3]—position it as a reliable reference compound for studies investigating structure-property relationships in branched alkenes. Researchers can use these data to calibrate predictive models or to compare against synthesized or isolated unknowns.

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